Varenicline carbamoyl beta-D-glucuronide is a hypothetical conjugate of varenicline, formed through a metabolic pathway involving the addition of carbon dioxide to the primary amine group of varenicline, followed by conjugation with glucuronic acid. This type of metabolic pathway has been observed in other drugs containing primary amine groups, such as tocainide [] and mofegiline [].
The synthesis of varenicline carbamoyl beta-D-glucuronide involves several chemical reactions. One common method includes the methylation and fluorination of carbamoyl beta-D-glucuronide. This process typically requires specific reagents and conditions to ensure successful formation .
Varenicline carbamoyl beta-D-glucuronide has a complex molecular structure characterized by its glycosidic linkage with glucuronic acid.
Varenicline carbamoyl beta-D-glucuronide participates in various biochemical reactions primarily related to its role as a metabolite.
The mechanism of action of varenicline carbamoyl beta-D-glucuronide primarily revolves around its role as a metabolite of varenicline.
Varenicline carbamoyl beta-D-glucuronide exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Varenicline carbamoyl beta-D-glucuronide has several applications in scientific research and pharmacology:
Varenicline carbamoyl beta-D-glucuronide (CAS 535920-98-0) is a major phase II metabolite of the smoking cessation drug varenicline, formed via hepatic glucuronidation. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-8-carbonyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid [3] [10]. The molecular formula is C₂₀H₂₁N₃O₈ with a molecular weight of 431.40 g/mol [2] [10]. The structure consists of the varenicline moiety linked via a carbamoyl group to the C1 position of beta-D-glucuronic acid, forming a sterically stable conjugate [3].
Common synonyms include:
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 535920-98-0 |
Molecular Formula | C₂₀H₂₁N₃O₈ |
Accurate Mass | 431.158 Da |
SMILES Notation | [Provided in [1]] |
InChI Key | FXQDTLDLQVLSRG-NUGMQPMESA-N [10] |
The glucuronide conjugate exists exclusively in the beta-D configuration at the anomeric carbon (C1) of the glucuronic acid ring, confirmed by enzymatic synthesis studies [2] [5]. This stereospecificity arises from UDP-glucuronosyltransferase (UGT)-mediated metabolism, which exclusively forms the beta-linked conjugate in mammalian systems [4]. The glucuronic acid moiety adopts a 4C₁ chair conformation with absolute stereochemistry specified as (2S,3S,4S,5R,6S) [10]. The varenicline component retains its original bridged azabicyclic stereochemistry, with the carbamoyl group (-CONH-) attached to the tertiary nitrogen (N8 position) [3]. No naturally occurring alpha-anomer or other stereoisomers have been reported, underscoring the enzymatic selectivity in its formation [5].
Solubility: Exhibits high hydrophilicity due to the ionized glucuronic acid moiety (pKa ~3.5). Soluble in polar solvents:
Stability:
Partition Coefficients:
Table 2: Physicochemical Profile
Property | Value | Analytical Method |
---|---|---|
Appearance | Light yellow amorphous solid | Visual |
Purity | >95% (Min. 98% reported) | HPLC-UV [10] |
Water Solubility | <1 mg/mL (pH 7.0) | Equilibrium solubility |
logP | -1.82 | Computational prediction |
Storage Temperature | -20°C | Stability studies |
Structural Modifications vs. Varenicline:
Metabolic Relationships:This carbamoyl glucuronide represents the primary inactivation metabolite of varenicline, formed directly via UGT-mediated conjugation. Unlike oxidative metabolites, this conjugate exhibits:
Table 3: Comparative Analysis with Varenicline
Property | Varenicline | Carbamoyl Glucuronide | Significance |
---|---|---|---|
Molecular Weight | 211.26 g/mol | 431.40 g/mol | 2× mass increase |
logP | 1.07 | -1.82 | Enhanced hydrophilicity |
Ionization | Basic (pKa 9.3) | Acidic (pKa ~3.5) | Altered distribution |
Receptor Binding (α4β2) | High affinity (Kd nM) | Negligible | Loss of pharmacological activity |
Primary Elimination Route | Renal (unchanged) | Biliary/Renal | Multiorgan clearance |
Analytical Utility:The deuterated analog (Varenicline Carbamoyl beta-D-Glucuronide-d4, C₂₀D₄H₁₇N₃O₈, MW 435.421) serves as an internal standard for LC-MS quantification. Its four deuterium atoms reside on the varenicline methylene groups, maintaining identical chromatographic behavior while enabling mass differentiation [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1